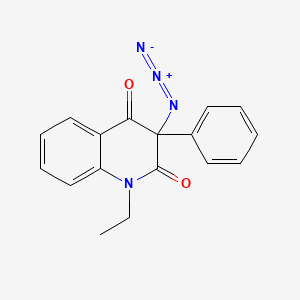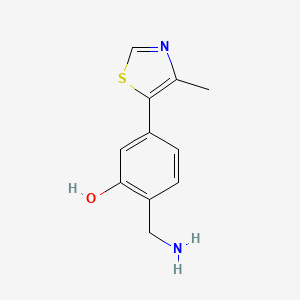
p-Terphenyl, 4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Terphenyl, 4-chloro-: is an aromatic compound consisting of a central benzene ring substituted with two phenyl groups and a chlorine atom at the para position. Its molecular formula is C18H13Cl . This compound is part of the larger family of terphenyls, which are known for their structural diversity and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki Coupling Reaction: One common method for synthesizing p-Terphenyl, 4-chloro- involves the Suzuki coupling reaction.
Direct Chlorination: Another method involves the direct chlorination of p-terphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods: Industrial production of p-Terphenyl, 4-chloro- often employs the Suzuki coupling reaction due to its high yield and selectivity. The reaction is typically carried out in large-scale reactors with continuous monitoring of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: p-Terphenyl, 4-chloro- can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives, which are important intermediates in various chemical processes.
Reduction Reactions: Reduction of p-Terphenyl, 4-chloro- can lead to the formation of hydrocarbon derivatives by removing the chlorine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiol compounds in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products:
Substitution Products: Hydroxyterphenyl, aminoterphenyl, and thioterphenyl derivatives.
Oxidation Products: Quinone derivatives.
Reduction Products: Dechlorinated terphenyls.
Scientific Research Applications
Chemistry:
Material Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biology and Medicine:
Antimicrobial Agents: Some derivatives of p-Terphenyl, 4-chloro- exhibit antimicrobial activity and are studied for potential use in developing new antibiotics.
Anticancer Research: The compound and its derivatives are investigated for their potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry:
Mechanism of Action
The mechanism of action of p-Terphenyl, 4-chloro- varies depending on its application:
Comparison with Similar Compounds
p-Terphenyl: The parent compound without the chlorine substitution.
4-Bromo-p-terphenyl: Similar structure with a bromine atom instead of chlorine.
4-Methyl-p-terphenyl: Similar structure with a methyl group instead of chlorine.
Uniqueness:
Chlorine Substitution: The presence of the chlorine atom in p-Terphenyl, 4-chloro- enhances its reactivity in substitution reactions compared to the parent compound.
Electronic Properties: The chlorine atom affects the electronic properties of the compound, making it suitable for specific applications in material science and photochemistry.
Properties
IUPAC Name |
1-chloro-4-(4-phenylphenyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRLWSKBKUFWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347484 |
Source


|
| Record name | 1,1':4',1''-Terphenyl, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1762-83-0 |
Source


|
| Record name | 1,1':4',1''-Terphenyl, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
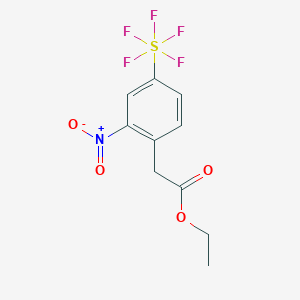

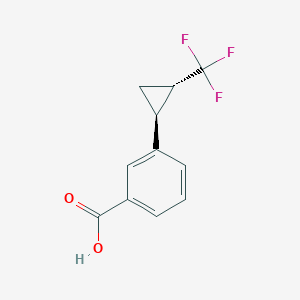
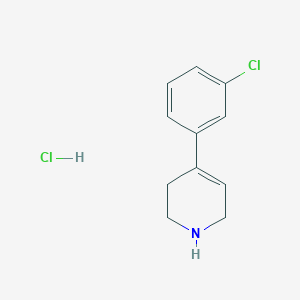
![Bis[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B3031091.png)
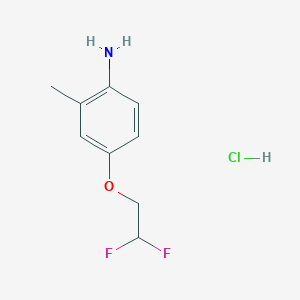
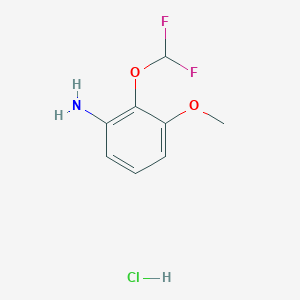
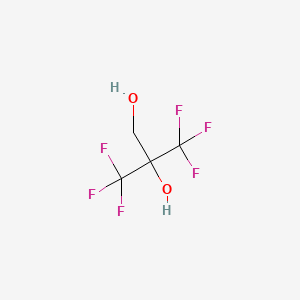
![1-[(3-Methylphenoxy)acetyl]piperazine](/img/structure/B3031099.png)
![2-Iodo-6-nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B3031100.png)

![2-Iodo-6-nitro-4-[(trifluoromethyl)sulphonyl]phenol](/img/structure/B3031102.png)
